An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde (CAS Number: 6140-64-3)
An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde (CAS Number: 6140-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexanecarbaldehyde, with the CAS number 6140-64-3, is a substituted cycloalkane that holds significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane (B81311) ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1] This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and potential reactivity of 1-methylcyclohexanecarbaldehyde, tailored for professionals in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-methylcyclohexanecarbaldehyde is presented below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related structures.
| Property | Value | Source/Notes |
| CAS Number | 6140-64-3 | [2] |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [3] |
| IUPAC Name | 1-methylcyclohexane-1-carbaldehyde | [3] |
| Synonyms | 1-Formyl-1-methylcyclohexane, 1-methylcyclohexanecarboxaldehyde | [3] |
| Appearance | Colorless liquid (presumed) | Based on similar aldehydes |
| Boiling Point | Data not available. Estimated to be similar to cyclohexanecarbaldehyde (162-164 °C). | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in organic solvents. |
Spectroscopic Data
Expected ¹H NMR Spectral Features:
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Aldehydic Proton (CHO): A singlet or a narrowly split multiplet in the region of δ 9-10 ppm.
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Cyclohexane Protons (CH₂): A complex series of multiplets in the upfield region, typically between δ 1.2-2.0 ppm.
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Methyl Protons (CH₃): A singlet in the region of δ 0.9-1.2 ppm.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.
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Quaternary Carbon (C-CH₃): A signal in the aliphatic region.
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Cyclohexane Carbons (CH₂): Multiple signals in the aliphatic region.
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Methyl Carbon (CH₃): A signal in the upfield aliphatic region.
Expected IR Spectral Features:
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.
Synthesis and Reactivity
1-Methylcyclohexanecarbaldehyde serves as a key intermediate in various organic transformations. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a general approach can be outlined based on established organic chemistry principles.
Caption: A generalized workflow for the synthesis and purification of 1-methylcyclohexanecarbaldehyde.
Experimental Protocols for Key Reactions
The aldehyde functionality of 1-methylcyclohexanecarbaldehyde allows for a range of important chemical transformations. Below are generalized experimental protocols for its reduction and oxidation, based on procedures for similar aldehydes.
A. Reduction to (1-Methylcyclohexyl)methanol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity.[4]
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Reaction Scheme: C₈H₁₄O + NaBH₄/CH₃OH → C₈H₁₆O
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Experimental Protocol:
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Dissolve 1-methylcyclohexanecarbaldehyde in methanol (B129727) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride portion-wise to the stirred solution.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by distillation or column chromatography.
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B. Oxidation to 1-Methylcyclohexanecarboxylic Acid
Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Reaction Scheme: C₈H₁₄O + [O] → C₈H₁₄O₂
-
Experimental Protocol (using KMnO₄):
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Dissolve 1-methylcyclohexanecarbaldehyde in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
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Cool the solution in an ice bath.
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Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.
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Continue stirring at room temperature until the purple color of the permanganate has disappeared.
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Filter the mixture to remove the manganese dioxide byproduct.
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Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
-
Caption: Principal reactivity pathways of 1-methylcyclohexanecarbaldehyde.
Biological Activity and Signaling Pathways
As of the date of this publication, a thorough search of the scientific literature did not yield any specific studies on the biological activity or the involvement of 1-methylcyclohexanecarbaldehyde in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory activities, no such data is currently available for this specific compound.[5]
Researchers in drug development are encouraged to consider this data gap. The unique structural features of 1-methylcyclohexanecarbaldehyde may present opportunities for novel biological activities, and it could serve as a scaffold for the development of new therapeutic agents. Future studies are warranted to explore its potential pharmacological profile.
Safety Information
Based on data for similar aldehydes, 1-methylcyclohexanecarbaldehyde should be handled with care in a laboratory setting.
-
Hazard Statements: Likely to be a flammable liquid and vapor. May be harmful if swallowed and may cause skin and eye irritation.[3]
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Precautionary Statements: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[2]
Users should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-Methylcyclohexanecarbaldehyde is a valuable chemical intermediate with significant potential in organic synthesis. While there is a notable lack of comprehensive public data on its specific physical properties, detailed experimental protocols, and biological activity, its chemical nature as a substituted aldehyde on a cyclohexane framework suggests a rich reactivity profile. This guide provides a foundational understanding of this compound, drawing on available information and established chemical principles to support its use in research and development. Further investigation into its properties and potential applications is highly encouraged.
References
- 1. 1-Methylcyclohexanecarbaldehyde | 6140-64-3 | Benchchem [benchchem.com]
- 2. 1-methylcyclohexanecarbaldehyde 95% | CAS: 6140-64-3 | AChemBlock [achemblock.com]
- 3. 1-Methylcyclohexane-1-carboxaldehyde | C8H14O | CID 11137168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
